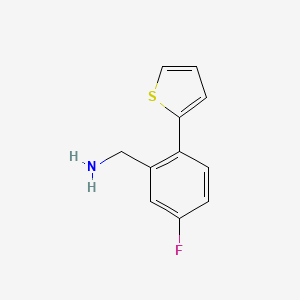

5-Fluoro-2-thiophen-2-yl-benzylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Fluoro-2-thiophen-2-yl-benzylamine, has been a topic of interest in recent years . A variety of methods have been used, including heterocyclization of various substrates . For example, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .Molecular Structure Analysis

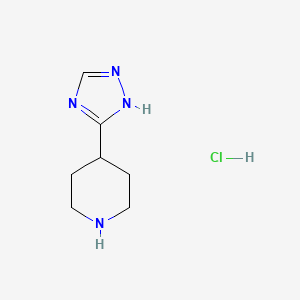

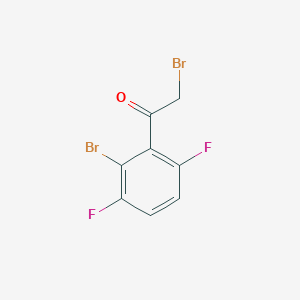

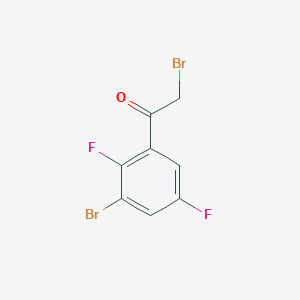

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of 5-Fluoro-2-thiophen-2-yl-benzylamine would be similar, with the addition of a fluorine atom and a benzylamine group.Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación

1. Receptor Binding and Activity

Compounds containing 5-Fluoro-2-thiophen-2-yl-benzylamine have shown promise in receptor binding and activity. Specifically, derivatives have demonstrated modest to high selectivity for MT2 receptors with some acting as partial agonists. This suggests potential applications in the modulation of receptor activity and in the field of pharmacology related to melatonin receptors (Mesangeau et al., 2011).

2. Material Science and Electronics

The compound and its derivatives have been explored for their electronic and optical properties. Specifically, they have been used in the synthesis of monomers for electrochemical polymerization, indicating their relevance in the development of materials with specific electronic and optical properties, such as low bandgap values and electrochromic features (Çakal et al., 2021), (Naik et al., 2018).

3. Solar Energy and Photovoltaic Devices

5-Fluoro-2-thiophen-2-yl-benzylamine based compounds have been utilized in the development of solar cells and photovoltaic devices. Their usage has led to improved performances of dye-sensitized solar cells and polymer solar cells, highlighting their significance in renewable energy technologies (Li et al., 2017), (Cho et al., 2014), (Li et al., 2015).

4. Sensing Technologies

Derivatives of the compound have been studied for their potential use in sensing technologies. This includes the detection of aniline via fluorescence quenching and energy transfer studies, which could have applications in environmental monitoring and chemical sensing (Naik et al., 2018), (Naik et al., 2018).

5. Optoelectronic Applications

The compound has been instrumental in the synthesis and development of materials with optoelectronic applications. This includes the creation of materials with specific luminescence properties, highlighting its importance in the field of optoelectronics and photonics (Putri et al., 2016), (Tsuboyama et al., 2003).

6. Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds involving 5-Fluoro-2-thiophen-2-yl-benzylamine. This includes the creation of various derivatives and the study of their structural and thermal properties, which could have implications in the development of new materials and compounds with specialized applications (Miaolin, 2009), (Barakat et al., 2020).

Safety and Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to have a variety of biological effects and are often used by medicinal chemists to develop advanced compounds . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Result of Action

The molecular and cellular effects of thiophene derivatives can be diverse, given their wide range of biological activities. For example, if a thiophene derivative has anticancer activity, it might induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

(5-fluoro-2-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOFKNZJRPKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-(thiophen-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)

![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)

![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)